molecular formula C14H18N2O2 B8092514 Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B8092514
M. Wt: 246.30 g/mol
InChI Key: PNYGZVHTMBPGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound that belongs to the class of spirocyclic amino acids. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the synthesis can be initiated by reacting diisopropyl malonate with a suitable electrophile under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from the azaspiro framework exhibit promising anticancer properties. Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate has been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme linked to various cancer types and inflammatory diseases. Inhibiting sEH can modulate pathways involved in tumor growth and metastasis, making it a target for cancer therapy .

Neurological Disorders

The compound's ability to interact with the central nervous system has led to its exploration in treating neurological disorders such as neuropathic pain and stroke. sEH inhibitors have shown efficacy in preclinical models for reducing pain and protecting against neuronal damage following ischemic events .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several azaspiro compounds, including this compound, and evaluated their biological activities. The results demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

Case Study 2: Inhibition of Soluble Epoxide Hydrolase

In another investigation, this compound was tested for its inhibitory effects on sEH in vitro. The findings revealed significant inhibition of sEH activity, correlating with reduced inflammation markers in treated cell cultures, indicating its therapeutic potential in inflammatory diseases .

Data Tables

StudyTargetResult
Synthesis StudyVarious Cancer Cell LinesInhibition of proliferation
sEH Inhibition StudySoluble Epoxide HydrolaseSignificant inhibition observed

Mechanism of Action

The mechanism of action of Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its benzyl group, which can enhance its binding affinity and specificity for certain targets. This makes it a valuable compound for drug design and other applications .

Biological Activity

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1211533-81-1) is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a spiro-fused azaspiroheptane framework, make it an interesting candidate for various biological applications, particularly in drug discovery and development.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.310 g/mol
  • Structure : Contains a benzyl group and an amino group, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate enzymatic activity or receptor signaling pathways.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neuronal signaling and potentially providing benefits in neurodegenerative diseases.

Biological Activity Data

The following table summarizes the reported biological activities and findings related to this compound:

Activity TypeDescriptionReference
Antiviral ActivityDemonstrated potent activity against dengue virus in vitro.
Enzyme InhibitionInhibits specific kinases involved in cellular signaling pathways.
Neuroprotective EffectsExhibits neuroprotective properties in cell culture models.

Case Studies

  • Dengue Virus Inhibition : A study evaluated the efficacy of various compounds, including this compound, against dengue virus (DENV). Results indicated that this compound significantly inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential as an antiviral agent .
  • Kinase Inhibition : Research into the structure-activity relationship (SAR) of spirocyclic compounds has shown that modifications to the azaspiro structure can enhance selectivity against specific kinases, reducing off-target effects commonly seen with other kinase inhibitors . this compound was highlighted for its improved target selectivity compared to traditional piperazine-based inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate and its intermediates?

The compound is typically synthesized via functionalization of the spirocyclic core. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (a precursor) can be prepared through bifunctional derivatization of azetidine and cyclobutane rings. Reduction and subsequent coupling with benzyl groups yield the target compound. Key intermediates like tert-butyl 6-oxo derivatives are synthesized using scalable methods involving hydroxide-facilitated alkylation or ring-closing reactions .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on NMR (¹H and ¹³C), HRMS, and X-ray crystallography. For example, tert-butyl derivatives of similar spirocycles show distinct NMR signals for the sp³-hybridized carbons in the azetidine and cyclobutane rings. Crystallographic refinement using SHELX software confirms bond angles and spatial arrangements .

Q. What are the stability and storage conditions for this compound?

Derivatives like tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate require storage in a dark, dry environment at 2–8°C to prevent decomposition. Stability is influenced by the sensitivity of the amino and ester groups to moisture and light .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 6-amino-2-azaspiro[3.3]heptane derivatives?

Asymmetric synthesis employs chiral auxiliaries like tert-butylsulfinyl groups. For instance, LiAlH4 reduction of tert-butylsulfinyl intermediates followed by tosylation yields enantiomerically pure spirocycles. Optical rotation ([α]²⁰D) and chiral HPLC validate enantiomeric excess .

Q. How do steric and electronic factors influence regioselective functionalization of the spirocyclic core?

Functionalization at the 6-position is favored due to reduced steric hindrance compared to the 2-position. For example, Pd-catalyzed coupling of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with aryl halides selectively modifies the 6-position, as demonstrated in the synthesis of RBP4 antagonists .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations model charge distribution, identifying the amino group as a nucleophilic site. Molecular docking studies further predict interactions with biological targets, such as retinol-binding proteins .

Q. How are contradictions in crystallographic data resolved for spirocyclic compounds?

Discrepancies in bond lengths or angles (e.g., azetidine vs. cyclobutane rings) are addressed using SHELXL refinement. High-resolution data (>1.0 Å) and twin correction algorithms improve accuracy. For example, SHELXPRO interfaces resolve twinning artifacts in spirocyclic structures .

Q. Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress in spirocyclic syntheses?

LC-MS tracks intermediates in real-time, while TLC (e.g., 60% Et₂O/pentane systems) monitors purity. HRMS confirms molecular weights within 1 ppm error .

Q. How are purification challenges addressed for hydrophilic spirocyclic derivatives?

Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves polar byproducts. For lipophilic tert-butyl derivatives, silica gel chromatography (gradient 15–100% Et₂O/pentane) achieves >95% purity .

Q. What safety hazards are associated with handling this compound?

Derivatives may exhibit acute toxicity (H302, H315) and require PPE (gloves, goggles). Hazardous byproducts like brominated intermediates necessitate fume hood use and waste neutralization protocols .

Q. Data Contradiction Analysis

Discrepancies in synthetic yields (e.g., 85% vs. 98% for similar steps) arise from solvent purity, catalyst loading (e.g., Pd(dba)₃ vs. rac-BINAP), or reaction scale. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Properties

IUPAC Name

benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-6-14(7-12)9-16(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYGZVHTMBPGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.